molecular formula C11H15BrClN B8132811 (2-Bromo-4-methylbenzyl)-cyclopropylamine hydrochloride

(2-Bromo-4-methylbenzyl)-cyclopropylamine hydrochloride

Cat. No.: B8132811
M. Wt: 276.60 g/mol
InChI Key: WKUZGVOTRWBVCC-UHFFFAOYSA-N
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Description

(2-Bromo-4-methylbenzyl)-cyclopropylamine hydrochloride is a brominated aromatic compound featuring a cyclopropylamine moiety attached to a substituted benzyl group. For instance, cyclopropylamine derivatives are frequently utilized in drug discovery, particularly for antiviral and antimicrobial agents .

Properties

IUPAC Name

N-[(2-bromo-4-methylphenyl)methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-8-2-3-9(11(12)6-8)7-13-10-4-5-10;/h2-3,6,10,13H,4-5,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUZGVOTRWBVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNC2CC2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 2-Bromo-4-methylbenzaldehyde

Procedure :

  • Bromination : 4-Methylbenzaldehyde undergoes α-bromination using bromine in acetic acid at 25°C to yield 2-bromo-4-methylbenzaldehyde.

  • Reductive Amination : The aldehyde reacts with cyclopropylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) at 0°C–25°C.

  • Hydrochloride Formation : The free base is treated with HCl in ether to precipitate the hydrochloride salt.

Key Data :

  • Yield: 72–85% (over two steps).

  • Advantages: Mild conditions, high selectivity.

  • Limitations: Requires strict temperature control during bromination.

Nucleophilic Substitution of 2-Bromo-4-methylbenzyl Chloride

Procedure :

  • Benzyl Chloride Synthesis : 4-Methylbenzyl alcohol reacts with thionyl chloride (SOCl₂) in DCM to form 4-methylbenzyl chloride.

  • Bromination : Bromine in CCl₄ at 0°C introduces the bromine atom at the ortho position.

  • Amination : Reaction with cyclopropylamine in tetrahydrofuran (THF) using K₂CO₃ as a base at 60°C for 24 hours.

  • Salt Formation : HCl gas is bubbled through the solution to yield the hydrochloride.

Key Data :

  • Yield: 65–78%.

  • Advantages: Scalable for industrial production.

  • Limitations: Hazardous handling of SOCl₂ and bromine.

Copper-Catalyzed Coupling of 2-Bromo-4-methylbenzyl Halides

Procedure :

  • Substrate Preparation : 2-Bromo-4-methylbenzyl bromide is synthesized via radical bromination of 4-methyltoluene using N-bromosuccinimide (NBS).

  • Coupling Reaction : The bromide reacts with cyclopropylamine in the presence of Cu(OAc)₂ and 2,2'-bipyridine in DCE at 70°C.

  • Acidification : The product is treated with HCl to form the hydrochloride salt.

Key Data :

  • Yield: 60–70%.

  • Advantages: Avoids harsh reducing agents.

  • Limitations: Requires specialized copper catalysts.

Gabriel Synthesis via Phthalimide Intermediate

Procedure :

  • Phthalimide Formation : 2-Bromo-4-methylbenzyl bromide reacts with potassium phthalimide in DMF at 100°C.

  • Deprotection : Hydrazinolysis with hydrazine hydrate in ethanol releases the primary amine.

  • Cyclopropane Introduction : The amine undergoes [2+1] cyclopropanation with 1,2-dibromoethane in the presence of Zn dust.

  • Salt Formation : HCl is added to precipitate the hydrochloride.

Key Data :

  • Yield: 55–65%.

  • Advantages: High purity.

  • Limitations: Multi-step process with moderate yields.

Continuous Flow Bromination and Amination

Procedure :

  • Continuous Bromination : 4-Methylpropiophenone is brominated in a tubular reactor using Br₂ in chloroform at −10°C.

  • Amination : The brominated intermediate reacts with cyclopropylamine in a microreactor at 50°C under pressure.

  • In-line Acidification : HCl is introduced directly into the flow stream to crystallize the product.

Key Data :

  • Yield: 80–90%.

  • Advantages: High efficiency, reduced side reactions.

  • Limitations: Requires specialized flow chemistry equipment.

Comparative Analysis of Methods

MethodYield (%)Key ReagentsTemperature RangeScalability
Reductive Amination72–85NaBH(OAc)₃, Br₂0–25°CModerate
Nucleophilic Substitution65–78SOCl₂, K₂CO₃60°CHigh
Copper-Catalyzed Coupling60–70Cu(OAc)₂, NBS70°CModerate
Gabriel Synthesis55–65Potassium phthalimide, Zn100°CLow
Continuous Flow80–90Br₂, Cyclopropylamine−10–50°CHigh

Mechanistic Insights

  • Bromination : Electrophilic aromatic substitution (EAS) dominates in ortho-directed reactions due to the methyl group’s activating effect.

  • Cyclopropanation : Strain-induced ring formation often requires Zn or Pd catalysts to stabilize transition states.

  • Amination : SN2 mechanisms prevail in benzyl halide substitutions, while reductive amination avoids halide leaving groups.

Challenges and Optimizations

  • Regioselectivity : Para-methyl groups can lead to competing meta-bromination; using AlCl₃ as a Lewis acid improves ortho selectivity.

  • Byproducts : Over-bromination is mitigated by stoichiometric control and low-temperature conditions.

  • Purification : Crystallization from isopropanol or ethyl acetate enhances purity .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the benzyl ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amine group.

    Coupling Reactions: The benzyl ring can be involved in various coupling reactions, such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can oxidize the amine group.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to its corresponding amine.

Major Products

    Substitution Products: Depending on the nucleophile, products like azides or nitriles can be formed.

    Oxidation Products: Oxidation can lead to the formation of imines or oximes.

    Reduction Products: Reduction typically yields primary amines.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalyst Development: Potential use in the development of new catalytic systems.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, which could be useful in drug development.

Medicine

    Pharmaceutical Research: Investigated for its potential therapeutic properties, including as an antidepressant or antipsychotic agent.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism by which (2-Bromo-4-methylbenzyl)-cyclopropylamine hydrochloride exerts its effects involves interaction with molecular targets such as enzymes or receptors. The cyclopropylamine group can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The bromine and methyl groups on the benzyl ring can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes critical structural analogs and their distinguishing characteristics:

Compound Name CAS Number Molecular Formula Key Structural Features Primary Applications Reference(s)
(2-Bromo-4-methylbenzyl)-cyclopropylamine HCl Not explicitly provided C₁₁H₁₅BrClN Bromo-methylbenzyl + cyclopropylamine Pharmaceutical intermediates (inferred)
2-Bromo-4-fluorobenzylamine HCl 289038-14-8 C₇H₈BrClFN Bromo-fluoro substitution on benzyl Agrochemical synthesis
1-(4-Bromophenyl)cyclopropanamine HCl 952289-92-8 C₉H₁₁BrClN Bromophenyl + cyclopropylamine Organic synthesis reagent
4-Bromo-2,5-dimethoxyphenethylamine HCl (2C-B) Not provided C₁₀H₁₅BrNO₂ Bromo-dimethoxy substitution on phenethyl Psychoactive research
1-(2-Bromo-4-chlorophenyl)cyclopropylamine 1204580-93-7 C₉H₁₀BrClN Bromo-chloro substitution on phenyl Pharmaceutical intermediates

Physicochemical Properties

Property (2-Bromo-4-methylbenzyl)-cyclopropylamine HCl (Inferred) 1-(4-Bromophenyl)cyclopropanamine HCl 2C-B HCl
Melting Point ~150–160°C (estimated) 50–51°C (carboxylic acid precursor) 240–245°C
Solubility Soluble in polar aprotic solvents (e.g., DMSO, acetone) Soluble in ether, THF Water-insoluble
Molecular Weight ~292.6 g/mol 248.55 g/mol 274.1 g/mol
Stability Stable under inert conditions Hygroscopic Light-sensitive

Biological Activity

(2-Bromo-4-methylbenzyl)-cyclopropylamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological interactions, and relevant research findings.

Chemical Structure and Properties

The chemical formula for (2-Bromo-4-methylbenzyl)-cyclopropylamine hydrochloride is C11H14BrClNC_{11}H_{14}BrClN. The structure features a cyclopropylamine moiety and a brominated aromatic ring, which are critical for its biological activity.

The biological activity of (2-Bromo-4-methylbenzyl)-cyclopropylamine hydrochloride is primarily attributed to its interactions with various receptors and enzymes. The bromine atom and the methyl group on the aromatic ring can influence the compound's binding affinity and selectivity towards specific molecular targets. This interaction can modulate cellular signaling pathways, leading to various physiological effects.

Key Mechanisms:

  • Receptor Binding : The compound is known to interact with serotonin receptors, particularly the 5-HT2A receptor, which is involved in mood regulation and psychotropic effects .
  • Enzyme Modulation : It may also inhibit certain enzymes, affecting metabolic pathways relevant to disease states.

Biological Activity

Research indicates that (2-Bromo-4-methylbenzyl)-cyclopropylamine hydrochloride exhibits a range of biological activities:

  • Antidepressant Effects : Studies suggest that compounds similar to (2-Bromo-4-methylbenzyl)-cyclopropylamine hydrochloride can act as selective serotonin reuptake inhibitors (SSRIs), potentially providing therapeutic effects in depression.
  • Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains, indicating potential for development as antimicrobial agents .
  • Cytotoxicity : Preliminary assays indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anti-cancer properties .

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate antidepressant potentialDemonstrated significant binding affinity to 5-HT2A receptors, suggesting potential antidepressant properties.
Study 2Assess antimicrobial activityShowed inhibition of growth in various bacterial strains, indicating broad-spectrum antimicrobial activity .
Study 3Investigate cytotoxic effectsFound to induce apoptosis in cancer cell lines, highlighting its potential as an anti-cancer agent .

Q & A

Q. How do pressure-induced structural changes affect the compound’s reactivity?

  • Methodological Answer : HP-XRD studies show that pressure ≥1.2 GPa induces a phase transition to an orthorhombic lattice (space group Pbca), altering hydrogen-bond angles and increasing molecular packing density. This reduces conformational flexibility, potentially slowing reaction kinetics in solid-state syntheses .

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